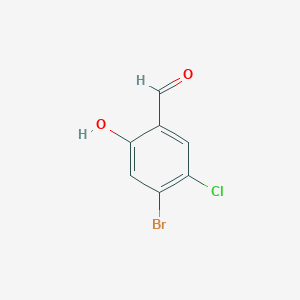

4-溴-5-氯-2-羟基苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-5-chloro-2-hydroxybenzaldehyde is a chemical compound with the CAS Number: 886504-56-9 . It has a molecular weight of 235.46 . It is typically stored at room temperature and is available in powder form .

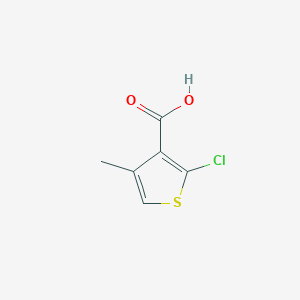

Molecular Structure Analysis

The InChI code for 4-Bromo-5-chloro-2-hydroxybenzaldehyde is 1S/C7H4BrClO2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-3,11H . This indicates the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-5-chloro-2-hydroxybenzaldehyde are not available, it’s worth noting that similar compounds like 4-Bromo-2-hydroxybenzaldehyde are used in the synthesis of γ-secretase modulator BIIB042 .Physical And Chemical Properties Analysis

4-Bromo-5-chloro-2-hydroxybenzaldehyde is a powder that is stored at room temperature .科学研究应用

1. 化学合成和结构表征

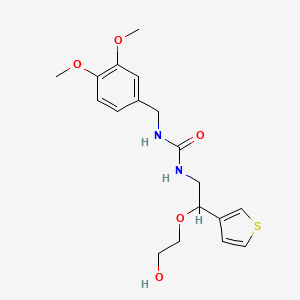

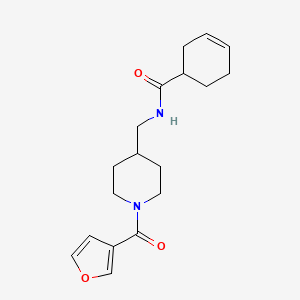

4-溴-5-氯-2-羟基苯甲醛已被用于合成各种化合物。例如,它在腙化合物的合成及其通过 X 射线晶体学进行的结构表征中发挥了关键作用,揭示了通过氢键形成二聚体,并提供了对分子相互作用的见解 (王、尤、& 王,2011)。此外,它还用于制备 N-哌啶苯甲酰胺 CCR5 拮抗剂,该拮抗剂表现出一定的生物活性,突出了其在药物研究中的潜力 (程,2015)。

2. 环境影响和转化

研究还集中在卤代芳香醛的环境转化,包括 4-溴-5-氯-2-羟基苯甲醛等衍生物。对厌氧菌的研究证明了这些生物氧化和还原各种卤代芳香醛的能力,形成羧酸和其他化合物,这对于理解环境降解过程非常重要 (尼尔森、阿勒德、海宁和伦伯格,1988)。

3. 在绿色化学中的应用

在绿色化学中,该化合物已通过无溶剂机械化学方法合成,展示了一种对化学合成具有环保意义的方法。合成的化合物表现出脲酶抑制活性,表明其在医药和农业中的潜在应用 (祖尔菲卡尔、艾哈迈德、法蒂玛、& 优素福,2020)。

4. 液晶研究

4-溴-5-氯-2-羟基苯甲醛已用于液晶分子的合成。这些分子表现出向列相行为,有助于理解液晶化合物中的结构-性质关系 (贾曼、奥马尔、& 凯鲁丁,2020)。

5. 分析化学应用

在分析化学中,该化合物的衍生物已被用于水中痕量铜(II)离子的预浓缩和检测,证明了其在环境监测中的实用性 (法西和亚夫蒂安,2009)。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

未来方向

作用机制

Target of Action

Similar compounds have been known to interact with various cellular targets, including enzymes and receptors .

Mode of Action

It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction involves the nitrogen acting as a nucleophile, competing with oxygen. The reaction with oxygen forms a hemiketal, which is reversible, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Benzylic halides, which are structurally similar, typically react via an sn1 or sn2 pathway, depending on whether they are primary, secondary, or tertiary .

Pharmacokinetics

Its molecular weight of 23546 suggests that it may have suitable properties for absorption and distribution in the body.

Result of Action

The formation of oximes and hydrazones from aldehydes is a well-known reaction in organic chemistry, which can lead to significant changes in the chemical properties of the molecule .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-5-chloro-2-hydroxybenzaldehyde. For instance, the compound is typically stored at room temperature , suggesting that it is stable under normal conditions.

生化分析

Biochemical Properties

It is known that brominated and chlorinated compounds often participate in halogen bonding, which can influence the interactions with enzymes, proteins, and other biomolecules .

Cellular Effects

It is known that halogenated compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that halogenated compounds can interact with biomolecules through halogen bonding, which can lead to changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

It is known that halogenated compounds can have toxic or adverse effects at high doses .

Metabolic Pathways

Halogenated compounds can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Halogenated compounds can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

Halogenated compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

属性

IUPAC Name |

4-bromo-5-chloro-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWQYMROGJFPZGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-dichloro-N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2949391.png)

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-cyclohexylacetamide](/img/structure/B2949392.png)

![N-(1-cyanocycloheptyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2949395.png)

![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B2949397.png)

![1,2,3,4,6,7,8,12b-Octahydropyrazino[2,1-a][2]benzazepine;dihydrochloride](/img/structure/B2949400.png)

![N-mesityl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2949402.png)

![3-[5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-oxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile](/img/structure/B2949406.png)